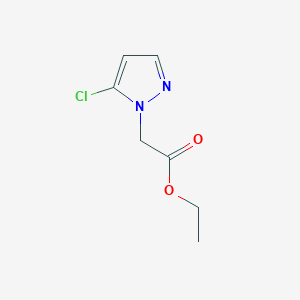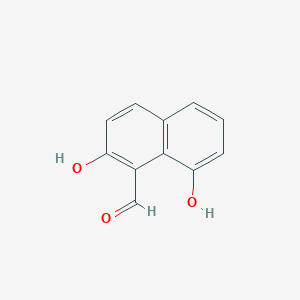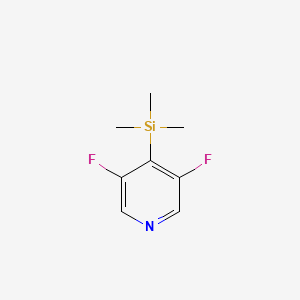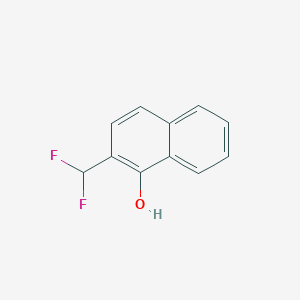
2-thiocyanato-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indenols It features a thiocyanate group attached to the second carbon of the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the thiocyanation of 2,3-dihydro-1H-inden-1-ol. This reaction typically uses thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be optimized to ensure environmental and economic sustainability.
化学反应分析
Types of Reactions
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Corresponding amine or alcohol derivatives.
科学研究应用
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-thiocyanato-2,3-dihydro-1H-inden-1-ol and its derivatives involves interactions with various molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the particular derivative and its target.
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
2-Thiocyanato-1-indanol: Similar structure but with the thiocyanate group attached to a different position on the indene ring.
2-Thiocyanato-2,3-dihydro-1H-inden-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
2-Thiocyanato-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a thiocyanate group and a hydroxyl group on the indene ring
属性
CAS 编号 |
379668-79-8 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC 名称 |
(1-hydroxy-2,3-dihydro-1H-inden-2-yl) thiocyanate |
InChI |
InChI=1S/C10H9NOS/c11-6-13-9-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5H2 |
InChI 键 |
FPKWSZJQQMIGAP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C2=CC=CC=C21)O)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)





